![molecular formula C9H7ClN2O2S B1484686 2-氯-4-(氧杂环丁-3-氧基)噻吩并[3,2-d]嘧啶 CAS No. 1879726-34-7](/img/structure/B1484686.png)
2-氯-4-(氧杂环丁-3-氧基)噻吩并[3,2-d]嘧啶
描述
“2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine” is a chemical compound. It is a derivative of thienopyrimidine, which is a class of compounds that are structural analogs of purines and have various biological activities .
Synthesis Analysis
The synthesis of thienopyrimidine derivatives often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . A rapid synthetic method for a similar compound, 2,4-dichloro-6-(3-nitrophenoxy)pyrimidine, has been established. The compound was synthesized from 3-aminothiophene-2-carboxylic acid methyl ester and urea through cyclization, chlorination, and nucleophilic substitution .Molecular Structure Analysis
Thienopyrimidines are fused pyrimidine compounds. They are structurally and isoelectronically similar to purines, making them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis
Thienopyrimidines undergo various chemical reactions. For instance, 2-chloropyrimidine undergoes a cobalt-catalyzed cross-coupling reaction with aryl halides .科学研究应用
Anticancer Agent Development
Thienopyrimidine derivatives, including 2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine , have been identified as potential anticancer agents. They are structurally analogous to purines and have shown efficacy in inhibiting various enzymes and pathways involved in cancer progression . The compound’s ability to interfere with protein kinases (PKs), which are critical in oncogenesis and cancer cell proliferation, makes it a valuable candidate for developing new anticancer drugs .
Anti-inflammatory Drug Synthesis
The anti-inflammatory properties of pyrimidine derivatives are well-documented2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine can be utilized in synthesizing new drugs that target inflammatory mediators such as prostaglandin E2, tumor necrosis factor-α, and various interleukins . This application is particularly relevant in the treatment of chronic inflammatory diseases.
Enzyme Inhibition for Disease Treatment
This compound’s structural features make it suitable for creating inhibitors that target specific enzymes associated with diseases. For example, it could be used to develop inhibitors for topoisomerases, which are enzymes involved in DNA replication and are targets for certain types of chemotherapy .
Tubulin Polymerization Inhibition
In the context of cancer treatment, inhibiting tubulin polymerization is a strategy to prevent cancer cell division2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine could serve as a lead compound for developing drugs that disrupt this process, thereby acting as potential chemotherapeutic agents .
Histone Deacetylase (HDAC) Inhibition
HDAC inhibitors are a class of compounds that can induce cell cycle arrest, differentiation, or apoptosis in cancer cells. The thienopyrimidine scaffold of 2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine may be optimized to enhance its HDAC inhibitory activity, offering a pathway to novel cancer therapies .
Antibacterial and Antiviral Applications
The compound’s framework has shown significant antibacterial and antiviral activities. It can be further explored to develop new treatments for bacterial infections and viral diseases, leveraging its pharmacological properties .
Antiprotozoal Activity
Thienopyrimidines have demonstrated antiprotozoal effects, which suggest that 2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine could be used in creating treatments for protozoal infections, contributing to the field of tropical medicine .
Fluorescent Dye and Biosensor Development
The compound has potential applications in the synthesis of fluorescent dyes and biosensors for protein assays. Its structural characteristics can be exploited to create novel dyes with specific binding affinities, enhancing the detection and quantification of biological molecules .
作用机制
Target of Action
The primary target of 2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.
Mode of Action
2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it
Biochemical Pathways
The interaction of 2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine with the acetyl-CoA carboxylase enzyme affects the fatty acid biosynthesis pathway . This disruption can lead to downstream effects such as the inhibition of microbial growth, as the organisms are unable to produce the necessary fatty acids for their survival and proliferation.
Result of Action
The result of 2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine’s action is the inhibition of microbial growth . By disrupting fatty acid biosynthesis, the compound prevents microbes from producing essential components of their cell membranes, leading to their eventual death.
未来方向
The future directions for “2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine” and similar compounds could involve further exploration of their anticancer effects and the development of more efficient synthesis methods . As with all research, these findings would need to be validated through rigorous testing and peer review.
属性
IUPAC Name |
2-chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-9-11-6-1-2-15-7(6)8(12-9)14-5-3-13-4-5/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URENLZMBCXEXEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC(=NC3=C2SC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



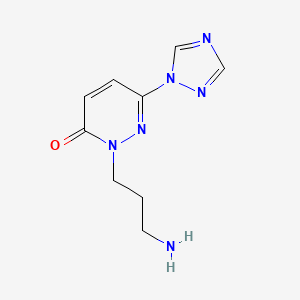
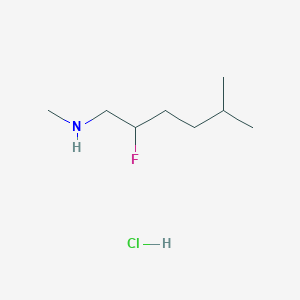
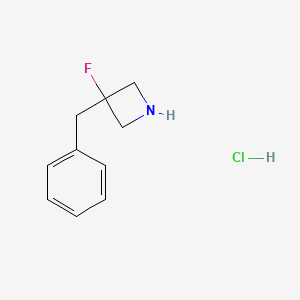
![3-Fluoro-3-[(2-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1484610.png)
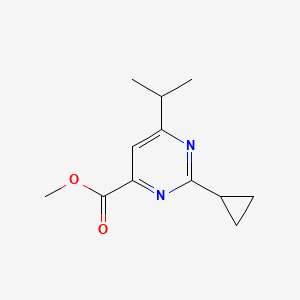

![methyl 2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B1484614.png)

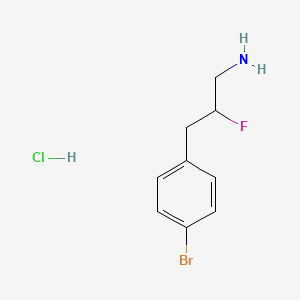
![3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1484621.png)



